(3-Chlorobenzyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

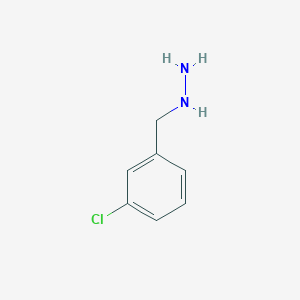

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWGHTUFBHAOHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428456 | |

| Record name | (3-chlorobenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51421-12-6 | |

| Record name | (3-chlorobenzyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Chlorobenzyl)hydrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for (3-Chlorobenzyl)hydrazine and its hydrochloride salt. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound that belongs to the hydrazine family. It is characterized by a benzyl group substituted with a chlorine atom at the meta position, which is in turn bonded to a hydrazine moiety. The presence of the hydrazine group makes it a useful building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that experimental data for the 3-chloro isomer is limited, and some values are based on data from related compounds or computational predictions.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (3-chlorophenyl)methylhydrazine | N/A |

| CAS Number | 51421-12-6 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [1] |

| Molecular Weight | 156.61 g/mol | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Miscible with alcohols. Insoluble in chloroform and ether. | [2][3] |

| pKa (predicted) | 8.45 ± 0.70 | [4] |

Table 2: Chemical Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₇H₁₀Cl₂N₂ | N/A |

| Molecular Weight | 193.07 g/mol | N/A |

| Melting Point | Not available | N/A |

| Physical State | Solid | N/A |

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with a chlorine atom at the 3-position and a hydrazinomethyl group at the 1-position.

2D Structure:

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These protocols are based on established methods for related compounds and can be adapted for the specific target molecule.

Synthesis of this compound

A common method for the synthesis of benzylhydrazines is the reaction of a benzyl halide with hydrazine hydrate.

Objective: To synthesize this compound from 3-chlorobenzyl chloride and hydrazine hydrate.

Materials:

-

3-Chlorobenzyl chloride

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-chlorobenzyl chloride (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (e.g., 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

Analytical Protocols

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Due to the reactive nature of hydrazines, derivatization is often employed to improve chromatographic performance and sensitivity.

Objective: To analyze this compound by GC-MS following derivatization.

Materials:

-

This compound sample

-

Acetone (derivatizing agent)

-

Dichloromethane (solvent)

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: Dissolve a known amount of the this compound sample in acetone. The acetone will react with the hydrazine to form the corresponding acetone azine derivative.

-

Sample Preparation: Dilute the derivatized sample with dichloromethane to an appropriate concentration for GC-MS analysis. Dry the solution over anhydrous sodium sulfate if necessary.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the derivative peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared from derivatized standards.

HPLC is a versatile analytical technique suitable for the analysis of a wide range of compounds, including hydrazines. Similar to GC-MS, derivatization can be used to enhance detection.

Objective: To quantify this compound by HPLC with UV detection after derivatization.

Materials:

-

This compound sample

-

Salicylaldehyde (derivatizing agent)

-

Methanol (solvent)

-

Acetonitrile (mobile phase component)

-

Water with 0.1% formic acid (mobile phase component)

-

HPLC system with a C18 reversed-phase column and UV detector

Procedure:

-

Derivatization: React the this compound sample with an excess of salicylaldehyde in methanol. This reaction forms a stable hydrazone derivative with a strong UV chromophore.

-

Sample Preparation: Dilute the derivatized sample with the mobile phase to a suitable concentration.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at a wavelength of 320 nm.

-

-

Data Analysis: Quantify the derivative by comparing its peak area to a calibration curve prepared from derivatized standards of known concentrations.

Visualizations

Since no specific signaling pathways involving this compound have been documented, a logical workflow for its synthesis and purification is presented below.

Caption: A logical workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Synthesis of (3-Chlorobenzyl)hydrazine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (3-Chlorobenzyl)hydrazine and its key derivatives. The document details experimental protocols, presents quantitative data for analogous reactions, and visualizes synthetic workflows and potential mechanisms of action. This information is intended to support research and development efforts in medicinal chemistry and drug discovery, where hydrazine derivatives are crucial pharmacophores.

Synthesis of this compound

The primary route for the synthesis of this compound is the nucleophilic substitution of 3-chlorobenzyl chloride with hydrazine. Due to the high reactivity of hydrazine, an excess is typically used to minimize the formation of the disubstituted by-product, 1,2-bisthis compound. The reaction is generally performed in an alcoholic solvent.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for the synthesis of benzylhydrazines.

Materials:

-

3-Chlorobenzyl chloride

-

Hydrazine hydrate (99-100%)

-

Ethanol (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide (pellets)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-chlorobenzyl chloride (e.g., 10.0 g, 0.062 mol) in 100 mL of ethanol.

-

Addition of Hydrazine: To this solution, add a significant excess of hydrazine hydrate (e.g., 15.5 g, 0.31 mol, 5 equivalents) dropwise at room temperature with vigorous stirring. A mild exotherm may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.

-

Extract the aqueous layer two more times with 50 mL portions of diethyl ether.

-

Combine the organic extracts and wash with 50 mL of brine (saturated NaCl solution).

-

-

Isolation:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

-

-

Purification (as Hydrochloride Salt):

-

For purification and stable storage, the hydrochloride salt is often prepared. Dissolve the crude oil in a minimal amount of diethyl ether.

-

Slowly add concentrated hydrochloric acid dropwise with stirring until precipitation is complete.

-

Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven to yield this compound hydrochloride.

-

Data on Substituted Benzylhydrazine Synthesis

| Starting Material | Reagent | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 2-Chlorobenzaldehyde | Hydrazine Hydrate | - | Ethanol | 60 | 1 | >99 |

| Substituted Benzyl Halide | Hydrazine | - | Ethanol | Reflux | 4-8 | 60-80 (Typical) |

| Alkylarenes | Dialkyl Azodicarboxylates | Cu₂O/Phen | - | - | - | Good |

Synthesis of this compound Derivatives

This compound serves as a versatile intermediate for the synthesis of various derivatives, primarily through reactions at the terminal nitrogen atom. Two common classes of derivatives are hydrazones and acylhydrazides.

Synthesis of Hydrazones

Hydrazones are formed by the condensation reaction of a hydrazine with an aldehyde or a ketone. These derivatives are widely studied for their diverse biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[1][2][3]

Materials:

-

This compound (or its hydrochloride salt)

-

Aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

-

Ethanol or Methanol

-

Glacial acetic acid (catalytic amount)

-

Sodium acetate (if starting from the hydrochloride salt)

Procedure:

-

Reaction Setup: Dissolve this compound (e.g., 1.57 g, 0.01 mol) in 50 mL of ethanol in a round-bottom flask. If using the hydrochloride salt, add an equimolar amount of sodium acetate to liberate the free base.

-

Addition of Aldehyde: Add 4-methoxybenzaldehyde (1.36 g, 0.01 mol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation. The reaction can be gently heated if necessary.

-

Isolation:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.

-

-

Purification: Recrystallize the crude product from a suitable solvent such as ethanol to obtain the pure hydrazone.

Synthesis of Acylhydrazides

Acylhydrazides are synthesized by the acylation of hydrazines, typically with an acyl chloride or a carboxylic acid anhydride. These compounds are important precursors for various heterocyclic compounds and are known to possess a wide range of biological activities.[4][5]

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

Procedure:

-

Reaction Setup: Dissolve this compound (1.57 g, 0.01 mol) in 50 mL of dry DCM in a round-bottom flask. Add triethylamine (1.21 g, 0.012 mol) to the solution and cool the flask in an ice bath.

-

Addition of Acyl Chloride: Add benzoyl chloride (1.41 g, 0.01 mol) dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours.

-

Work-up:

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer successively with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

-

Isolation and Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Data on Hydrazide and Hydrazone Synthesis

The following table provides reference data for the synthesis of various acylhydrazides and hydrazones.

| Hydrazine Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Isoniazid | Substituted Acyl Chloride | Dichloromethane | Room Temp | Overnight | 65-85 | [4] |

| Hydrazine Hydrate | Aroyl Chlorides | - | -10 | 5-10 min | 95-98 | [6] |

| Benzilic Acid Hydrazide | Substituted Acetophenones | Ethanol | Reflux | 3 h | 70-82 | [7] |

| Benzylhydrazine Dihydrochloride | 4-Chlorobenzaldehyde | Methanol/Water | Room Temp | 3 h | - | [8] |

Visualized Workflows and Potential Mechanisms

Synthesis Workflow

The following diagram illustrates the general synthetic pathway from the starting material, 3-chlorobenzyl chloride, to this compound and its subsequent conversion to hydrazone and acylhydrazide derivatives.

Caption: General synthesis workflow for this compound and its derivatives.

Potential Signaling Pathway: MAO Inhibition

Many hydrazine derivatives are known to act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and norepinephrine.[1][2] This mechanism is a key target in the development of antidepressant drugs. The diagram below illustrates this inhibitory action.

Caption: Proposed mechanism of MAO inhibition by a hydrazine derivative.

References

- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Synthesis of Acylhydrazines from Acylbenzotriazoles | Semantic Scholar [semanticscholar.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

(3-Chlorobenzyl)hydrazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Chlorobenzyl)hydrazine, a hydrazine derivative of interest in medicinal chemistry and drug development. This document consolidates its chemical properties, a representative synthetic protocol, and an exploration of its potential biological activities based on the known pharmacology of related compounds.

Core Data Presentation

For ease of reference and comparison, the fundamental physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 51421-12-6 | [1] |

| Molecular Formula | C₇H₉ClN₂ | [2] |

| Molecular Weight | 156.61 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [3] |

Experimental Protocols

Synthesis of this compound from 3-Chlorobenzaldehyde

This synthesis can be conceptualized as a two-step process: formation of a hydrazone followed by reduction.

Step 1: Formation of (E)-(3-Chlorobenzylidene)hydrazine

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The system is flushed with nitrogen.

-

Reagents: Add 150 mL of ethanol to the flask. In the dropping funnel, place a solution of 3-chlorobenzaldehyde (e.g., 28.1 g, 0.2 mol) in 50 mL of ethanol.

-

Reaction: To the stirred ethanol in the flask, add hydrazine hydrate (e.g., 12.0 g, 0.24 mol) dropwise at room temperature. After the addition is complete, heat the mixture to a gentle reflux.

-

Addition of Aldehyde: Add the 3-chlorobenzaldehyde solution from the dropping funnel to the refluxing hydrazine solution over a period of 30 minutes.

-

Reaction Time: Continue to reflux the mixture for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature. The hydrazone product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure. The crude hydrazone can be used in the next step without further purification.

Step 2: Reduction to this compound

-

Reaction Setup: A 500 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

-

Reagents: Suspend the crude (E)-(3-chlorobenzylidene)hydrazine from Step 1 in a suitable solvent such as ethanol or methanol.

-

Reducing Agent: Carefully add a reducing agent such as sodium borohydride (NaBH₄) in portions to the stirred suspension. The reaction is exothermic and may require cooling in an ice bath to maintain a temperature of 20-30°C.

-

Reaction Time: Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or crystallization.

Mandatory Visualizations

Synthesis Workflow

Caption: A two-step synthesis of this compound.

Generalized Signaling Pathway and Mechanism of Action

Benzylhydrazine derivatives are known to exert their biological effects through various mechanisms, primarily as enzyme inhibitors.

Caption: Potential mechanisms of action for benzylhydrazine compounds.

Biological Activity and Potential Applications

Hydrazine derivatives are a well-established class of compounds with a broad spectrum of biological activities. While specific studies on this compound are limited, its activity can be inferred from related structures.

Enzyme Inhibition:

-

Monoamine Oxidase (MAO) Inhibition: Benzylhydrazine is a known inhibitor of MAO, an enzyme crucial for the degradation of monoamine neurotransmitters.[4] This inhibition leads to increased levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, which is the basis for the antidepressant effects of some hydrazine-based drugs.[5] The 3-chloro substitution on the benzene ring of this compound may modulate its potency and selectivity for MAO-A versus MAO-B isoforms.

-

Other Enzyme Systems: Substituted benzylidenehydrazine derivatives have shown inhibitory activity against enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate metabolism.[6] This suggests potential applications in the management of diabetes.

Antimicrobial and Antifungal Activity:

Hydrazones, which can be formed from hydrazines, are a class of compounds frequently reported to possess significant antimicrobial and antifungal properties. The mode of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Anticancer Potential:

Certain benzohydrazide and hydrazone derivatives have been investigated for their anticancer properties.[7] Their mechanisms can involve the induction of apoptosis or the inhibition of enzymes critical for cancer cell proliferation.

Formation of Hydrazones:

A key aspect of the biochemical activity of hydrazines is their ability to react with carbonyl groups of endogenous molecules, such as pyridoxal phosphate (a form of vitamin B6), to form hydrazones. This can lead to the depletion of essential cofactors and subsequent disruption of various metabolic pathways.

Safety and Handling

Hydrazine and its derivatives are classified as hazardous materials and should be handled with extreme caution in a well-ventilated fume hood.[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, is mandatory.[9] Hydrazine compounds can be toxic if inhaled, ingested, or absorbed through the skin.[8] They are also considered potential carcinogens.[8] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal procedures.

Analytical Methods

The quantification of hydrazine and its derivatives in biological and environmental samples can be achieved using various analytical techniques.[10] These include:

-

High-Performance Liquid Chromatography (HPLC): Often coupled with UV or electrochemical detection.[10]

-

Gas Chromatography (GC): Can be used for the analysis of volatile hydrazine derivatives.[11]

-

Spectrophotometry: Colorimetric methods, such as the reaction with p-dimethylaminobenzaldehyde, are available for the quantification of hydrazine.[12][13]

Derivatization is often employed to enhance the stability and detectability of hydrazine compounds during analysis.[10]

References

- 1. (3-CHLORO-BENZYL)-HYDRAZINE | 51421-12-6 [chemicalbook.com]

- 2. (4-Chlorobenzyl)hydrazine | C7H9ClN2 | CID 3015209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. Inhibition of aromatic L-amino acid decarboxylase under physiological conditions: optimization of 3-hydroxybenzylhydrazine concentration to prevent concurrent inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. researchgate.net [researchgate.net]

- 12. cdc.gov [cdc.gov]

- 13. cdn.hach.com [cdn.hach.com]

Spectroscopic Data and Analysis of (3-Chlorobenzyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (3-Chlorobenzyl)hydrazine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages predictive models and established spectroscopic principles to offer a detailed characterization profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed experimental protocols for acquiring this data are provided, alongside a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift values, correlation tables, and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | s | 1H | Ar-H (H2) |

| ~7.28 | m | 2H | Ar-H (H4, H5) |

| ~7.20 | m | 1H | Ar-H (H6) |

| ~3.90 | s | 2H | CH₂ |

| ~3.60 | br s | 3H | NH-NH₂ |

Note: The chemical shift of the hydrazine protons (NH-NH₂) can be variable and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~140.5 | C1 |

| ~134.5 | C3 |

| ~130.0 | C5 |

| ~128.0 | C4 |

| ~127.5 | C6 |

| ~126.0 | C2 |

| ~54.0 | CH₂ |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350-3150 | Medium, Broad | N-H Stretch | Hydrazine (NH, NH₂) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium | C-H Stretch | Methylene (CH₂) |

| 1620-1580 | Medium-Weak | C=C Stretch | Aromatic Ring |

| 1650-1550 | Medium | N-H Bend | Hydrazine (NH₂) |

| 1470-1430 | Medium | C=C Stretch | Aromatic Ring |

| 800-750 | Strong | C-H Bend (out-of-plane) | 1,3-Disubstituted Benzene |

| 750-700 | Strong | C-Cl Stretch | Aryl Chloride |

Table 4: Predicted Mass Spectrometry Fragmentation

Ionization Mode: Electron Ionization (EI)

| m/z | Proposed Fragment Ion |

| 156/158 | [M]⁺ (Molecular Ion) |

| 125/127 | [M - NHNH₂]⁺ (Loss of hydrazinyl group) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a different deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Processing: Apply a line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the TMS signal at 0 ppm.

3. ¹³C NMR Acquisition:

-

Instrument: 100 MHz (or higher) NMR spectrometer.

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Processing: Apply a line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

2. FT-IR Spectrum Acquisition:

-

Instrument: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically ratio the sample spectrum to the background.

-

Processing: Perform baseline correction if necessary.

Mass Spectrometry (MS)

1. Sample Preparation and Introduction:

-

For Electron Ionization (EI): Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile solvent like methanol or dichloromethane. The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), injected onto the GC column.

-

For Electrospray Ionization (ESI): Prepare a more dilute solution (e.g., 10-100 µg/mL) in a solvent mixture compatible with ESI, such as methanol/water with 0.1% formic acid. Introduce the sample via direct infusion or through a liquid chromatography (LC-MS) system.

2. Mass Spectrum Acquisition:

-

Instrument: A mass spectrometer capable of EI or ESI.

-

EI Mode:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1-2 scans/second.

-

-

ESI Mode (Positive Ion):

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas Flow: Set according to instrument manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

Mass Range: m/z 50-500.

-

-

Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum.

Structural Elucidation Workflow

The confirmation of the chemical structure of this compound relies on the synergistic interpretation of the data obtained from NMR, IR, and MS. The logical workflow for this process is illustrated in the diagram below.

Caption: Workflow for the structural elucidation of this compound.

(3-Chlorobenzyl)hydrazine: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of (3-Chlorobenzyl)hydrazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established, best-practice experimental protocols for characterizing hydrazine derivatives. The information presented herein is intended to equip researchers and drug development professionals with the necessary tools to generate robust and reliable data for this compound. This guide details qualitative and quantitative solubility assessment methods, outlines comprehensive stability testing protocols including stress testing, and provides standardized analytical techniques for the quantification of hydrazine compounds.

Introduction

This compound is a hydrazine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability data are critical for determining storage conditions, shelf-life, and identifying potential degradation products that could impact safety and efficacy. This guide provides a framework for the systematic evaluation of these key parameters.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. The following section outlines protocols for both qualitative and quantitative solubility determination.

Qualitative Solubility Determination

A preliminary assessment of solubility in a range of solvents is a crucial first step. This can be achieved through a simple, stepwise procedure.

Experimental Protocol: Qualitative Solubility Testing [1][2][3]

-

Initial Solvent Screen:

-

Accurately weigh approximately 25 mg of this compound into separate small test tubes.

-

To each tube, add 0.75 mL of a single solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake the test tube for a set period (e.g., 1-2 minutes).

-

Visually inspect for complete dissolution.

-

A suggested initial solvent screen is presented in Table 1.

-

-

pH-Dependent Solubility:

-

To assess the impact of pH on solubility, test the compound in aqueous solutions of varying pH.

-

Prepare solutions of 5% sodium hydroxide (NaOH), 5% sodium bicarbonate (NaHCO3), and 5% hydrochloric acid (HCl).[1]

-

Follow the procedure outlined in step 1 for each of these aqueous solutions.

-

Table 1: Recommended Solvents for Initial Qualitative Solubility Screening

| Solvent Class | Examples |

| Aqueous | Purified Water, 0.9% Saline |

| Polar Protic | Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Non-polar | Hexane, Toluene, Dichloromethane (DCM) |

| pH-Adjusted Aqueous | 5% HCl, 5% NaOH, 5% NaHCO3 |

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[4]

Experimental Protocol: Shake-Flask Solubility Measurement [4][5]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: Agitate the mixture at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to demonstrate that equilibrium has been achieved by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[5]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Table 2: Parameters for Quantitative Solubility Determination

| Parameter | Recommended Conditions |

| Temperature | 25 °C (room temperature) and 37 °C (physiological temperature) |

| Solvents | Water, Phosphate Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), relevant biorelevant media (e.g., FaSSIF, FeSSIF) |

| Equilibration Time | Minimum 24 hours, with confirmation of equilibrium. |

| Analytical Method | Validated stability-indicating HPLC-UV method. |

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors.

Solid-State Stability

Experimental Protocol: Solid-State Stability Testing [6][7][8][9]

-

Sample Preparation: Place a known quantity of solid this compound in appropriate containers that mimic the proposed long-term storage, ensuring they are properly sealed.

-

Storage Conditions: Store the samples under a variety of conditions as outlined in the ICH guidelines (see Table 3). Include accelerated and long-term conditions.

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).

-

Analysis: At each time point, analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating analytical method.

Table 3: ICH Recommended Storage Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |

Solution-State Stability

Experimental Protocol: Solution-State Stability Testing [7][8][9]

-

Sample Preparation: Prepare solutions of this compound at a relevant concentration in various solvents and buffers.

-

Storage Conditions: Store the solutions at different temperatures (e.g., 4 °C, 25 °C, 40 °C) and protected from light.

-

Time Points: Analyze aliquots at appropriate time intervals.

-

Analysis: Determine the concentration of the parent compound and any degradation products over time.

Forced Degradation (Stress Testing)

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.[7][8][9]

Experimental Protocol: Forced Degradation Studies [7][8][9]

-

Acidic Hydrolysis: Incubate a solution of the compound in 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Incubate a solution of the compound in 0.1 N NaOH at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 10°C increments above the accelerated testing temperature).[7][8][9]

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

At appropriate time points, analyze the stressed samples to identify and quantify degradation products.

Analytical Methodology

A validated, stability-indicating analytical method is crucial for both solubility and stability studies. For hydrazine-containing compounds, HPLC is a common and reliable technique.

Recommended Analytical Method: HPLC-UV [10][11][12][13]

-

Column: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound has significant absorbance.

-

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust. The method must be able to separate the parent compound from its degradation products.

Visualization of Workflows

General Solubility Assessment Workflow

Caption: Workflow for determining the solubility of this compound.

Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Data Presentation

All quantitative data generated from the described experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 4: Example Template for Quantitative Solubility Data

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (M) |

| Water | 25 | 7.0 | ||

| Water | 37 | 7.0 | ||

| PBS | 37 | 7.4 | ||

| FaSSIF | 37 | 6.5 |

Table 5: Example Template for Stability Study Results

| Storage Condition | Time Point | Appearance | Assay (% of Initial) | Total Impurities (%) |

| 40°C / 75% RH | 0 Months | |||

| 1 Month | ||||

| 3 Months | ||||

| 6 Months |

Conclusion

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. qlaboratories.com [qlaboratories.com]

- 9. database.ich.org [database.ich.org]

- 10. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. osha.gov [osha.gov]

- 12. researchgate.net [researchgate.net]

- 13. helixchrom.com [helixchrom.com]

The Rising Profile of (3-Chlorobenzyl)hydrazine in Medicinal Chemistry: A Technical Guide

An In-depth Exploration of Synthesis, Biological Activity, and Therapeutic Potential for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a diverse range of chemical scaffolds. Among these, hydrazine derivatives, and specifically those incorporating a (3-chlorobenzyl) moiety, are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current state of research on (3-Chlorobenzyl)hydrazine and its derivatives, focusing on their potential applications in medicinal chemistry. We delve into their synthesis, biological evaluation, and known mechanisms of action, presenting key data in a structured format to facilitate further research and development in this exciting area.

Synthetic Pathways to this compound Derivatives

The core structure of this compound serves as a versatile scaffold for the synthesis of a diverse library of derivatives, primarily through the formation of hydrazones. The general synthetic approach involves a two-step process.

First, 3-chlorobenzohydrazide is synthesized. This can be achieved by the esterification of 3-chlorobenzoic acid, followed by reaction with hydrazine hydrate. An alternative route involves the direct reaction of 3-chlorobenzoyl chloride with hydrazine hydrate.

The resulting 3-chlorobenzohydrazide is then condensed with a variety of substituted aldehydes or ketones in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to yield the corresponding N'-substituted-3-chlorobenzohydrazide derivatives (hydrazones). The general reaction scheme is depicted below.

Potential Therapeutic Applications

Derivatives of this compound have demonstrated promising activity in several key therapeutic areas, including oncology, infectious diseases, and neurology.

Anticancer Activity

Hydrazone derivatives bearing the 3-chlorobenzyl moiety have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many anticancer hydrazones involves the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression, such as topoisomerase II.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6-(benzylthio)-4-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one | - | 57.6 (Topoisomerase II inhibition) | [1] |

| (E)-3-chloro-N'-(1-phenylethylidene) benzohydrazide | A549 (Lung) | 5.94 ± 0.58 | [2] |

| (E)-3-chloro-N'-(1-(thiophen-2-yl)ethylidene)benzohydrazide | A549 (Lung) | - | [2] |

| (E)-3-chloro-N′-(1-(4-methylthiophen-2-yl)ethylidene)benzohydrazide | - | - | [2] |

| (E)-3-chloro-N′-(1-(5-chlorothiophen-2-yl)ethylidene)benzohydrazide | - | - | [2] |

Antimicrobial Activity

The hydrazone scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound derivatives is limited, related chloro-substituted hydrazones have shown activity against a range of bacterial and fungal pathogens. The proposed mechanisms often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Hydrazones of 4-(4-chlorophenyl)cyclohexanecarboxylic acid | S. aureus, B. subtilis, E. coli, P. aeruginosa | 32-64 | [3] |

| N'-(substituted)-3-chlorobenzohydrazide derivatives | Staphylococcus aureus | 1.50 - 1.53 (pMIC) | [4] |

| N'-(substituted)-3-chlorobenzohydrazide derivatives | Escherichia coli | 1.79 - 1.80 (pMIC) | [4] |

| N'-(substituted)-3-chlorobenzohydrazide derivatives | Bacillus subtilis | 1.49 - 1.53 (pMIC) | [4] |

Monoamine Oxidase (MAO) Inhibition

Substituted hydrazines are classic inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative diseases like Parkinson's disease. Several studies have highlighted the potential of hydrazone derivatives, including those with a chloro-substituent, as potent and selective MAO inhibitors.

| Compound | Target | IC50 (µM) | Reference |

| (E)-3-chloro-N′-(1-(thiophen-2-yl)ethylidene)benzohydrazide | MAO-A | 0.89 ± 0.04 | [2] |

| (E)‐3‐chloro‐N′‐(1‐(4‐methylthiophen‐2‐yl)ethylidene)benzohydrazide | MAO-B | 2.06 ± 0.01 | [2] |

| (E)‐3‐chloro‐N′‐(1‐(5‐chlorothiophen‐2‐yl)ethylidene)benzohydrazide | MAO-B | 2.06 ± 0.05 | [2] |

| Pyridazinobenzylpiperidine derivative (3-chloro substitution) | MAO-B | 0.203 | [5] |

General Mechanisms of Anticancer Action for Hydrazone Derivatives

While specific signaling pathways for this compound derivatives are yet to be fully elucidated, the broader class of hydrazone compounds is known to exert its anticancer effects through multiple mechanisms. A logical diagram illustrating these general pathways is presented below.

Experimental Protocols

General Procedure for the Synthesis of N'-Substituted-3-chlorobenzohydrazide Derivatives

-

Synthesis of 3-Chlorobenzohydrazide: To a solution of 3-chlorobenzoyl chloride (1 equivalent) in a suitable solvent such as dichloromethane, add hydrazine hydrate (1.2 equivalents) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The resulting precipitate is filtered, washed with water, and dried to yield 3-chlorobenzohydrazide.

-

Synthesis of Hydrazone Derivatives: A mixture of 3-chlorobenzohydrazide (1 mmol) and the desired substituted aldehyde or ketone (1 mmol) is refluxed in ethanol (25 mL) with a catalytic amount of glacial acetic acid for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure hydrazone derivative.[6]

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a mixture of SDS and DMF).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The MAO inhibitory activity of the compounds can be determined using a fluorometric assay.

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

-

Assay Mixture: The assay is performed in a 96-well plate. The reaction mixture contains the respective MAO enzyme, a suitable buffer, and the test compound at various concentrations.

-

Pre-incubation: The mixture is pre-incubated for a specific time (e.g., 15 minutes) at 37 °C.

-

Reaction Initiation: The reaction is initiated by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B) and a probe (e.g., Amplex Red reagent) along with horseradish peroxidase.

-

Fluorescence Measurement: The production of hydrogen peroxide, a product of the MAO-catalyzed reaction, is coupled to the conversion of the probe to a fluorescent product. The fluorescence is measured at an appropriate excitation and emission wavelength.

-

Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to that of the control. IC50 values are determined from the dose-response curves.[9]

Conclusion and Future Directions

This compound and its derivatives represent a promising scaffold in medicinal chemistry with demonstrated potential in anticancer, antimicrobial, and neurological applications. The ease of synthesis and the ability to introduce a wide range of substituents allow for the fine-tuning of their biological activity and pharmacokinetic properties.

Future research should focus on several key areas:

-

Expansion of the chemical library: Synthesis and screening of a broader range of derivatives to establish comprehensive structure-activity relationships (SAR).

-

Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways affected by the most potent compounds to understand their mode of action.

-

In vivo evaluation: Preclinical studies in animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of lead compounds.

-

Antimicrobial spectrum: A more thorough evaluation of the antimicrobial activity against a wider panel of clinically relevant pathogens, including resistant strains.

The continued exploration of this compound derivatives holds significant promise for the discovery of novel and effective therapeutic agents to address unmet medical needs. This technical guide serves as a foundational resource to stimulate and guide further research in this compelling field.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. External Resources | Graphviz [graphviz.org]

- 8. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]

- 9. Frontiers | Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors [frontiersin.org]

Reactivity profile of the hydrazine moiety in (3-Chlorobenzyl)hydrazine

An In-depth Technical Guide to the Reactivity Profile of the Hydrazine Moiety in (3-Chlorobenzyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted hydrazine derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydrazine moiety—comprising two adjacent nitrogen atoms with lone pairs of electrons—governs its utility as a versatile building block for heterocyclic compounds and as a pharmacologically active agent, notably as a monoamine oxidase (MAO) inhibitor. This technical guide provides a comprehensive analysis of the reactivity profile of this moiety, detailing its nucleophilic character and its behavior in key chemical transformations including acylation, condensation, alkylation, and oxidation. Detailed experimental protocols, quantitative data on related structures, and graphical representations of reaction pathways are provided to support researchers in the practical application and further investigation of this compound.

Introduction

The hydrazine functional group (-NHNH₂) is characterized by its strong nucleophilicity and its ability to participate in a wide array of chemical reactions. In this compound, the hydrazine moiety is attached to a 3-chlorobenzyl group. This substitution influences the electronic properties and steric accessibility of the nitrogen atoms, thereby modulating their reactivity. The α-nitrogen (Nα), directly bonded to the benzyl group, and the terminal β-nitrogen (Nβ) exhibit distinct reactivity patterns that can be selectively exploited in synthesis. Understanding this profile is crucial for its application in drug design, particularly in the development of MAO inhibitors where the hydrazine group plays a direct role in the mechanism of action.[1][2]

Synthesis of this compound

The synthesis of this compound can be approached through several established routes for hydrazine derivatives. A common and effective method involves the reaction of 3-chlorobenzyl chloride with an excess of hydrazine hydrate. An alternative two-step process involves the initial condensation of 3-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by a reduction step.

Caption: Synthetic routes to this compound.

Experimental Protocol: Synthesis via Hydrazone Reduction

This protocol is adapted from general procedures for hydrazone synthesis and subsequent reduction.[3]

Step 1: Synthesis of (E)-(3-Chlorobenzylidene)hydrazine

-

To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorobenzaldehyde (14.0 g, 0.1 mol) and ethanol (50 mL).

-

While stirring, add hydrazine hydrate (10.0 g, 0.2 mol, 2 equiv) dropwise at room temperature. The addition may be mildly exothermic.

-

Heat the mixture to 60 °C and maintain for 1-2 hours, or until TLC/NMR analysis indicates complete consumption of the aldehyde.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

-

Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the hydrazone intermediate.

Step 2: Reduction to this compound

-

Suspend the (E)-(3-Chlorobenzylidene)hydrazine (15.4 g, 0.1 mol) in methanol (100 mL) in a 250 mL flask at 0 °C (ice bath).

-

Add sodium borohydride (NaBH₄) (4.5 g, 0.12 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by slowly adding 1M HCl until the pH is acidic, which decomposes the excess NaBH₄.

-

Remove the methanol under reduced pressure. Basify the aqueous residue with 2M NaOH and extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to obtain this compound.

Reactivity Profile of the Hydrazine Moiety

Condensation with Carbonyl Compounds

The terminal -NH₂ group of the hydrazine moiety readily undergoes condensation reactions with aldehydes and ketones to form stable hydrazones. This reaction is fundamental to its use in synthesis and is often the first step in multi-step sequences like the Wolff-Kishner reduction.[4][5] The reaction is typically catalyzed by a small amount of acid.[4]

Caption: Mechanism of hydrazone formation.

Acylation Reactions

Both nitrogen atoms in the hydrazine moiety can act as nucleophiles, but the terminal Nβ is generally more reactive towards acylation due to reduced steric hindrance. Reaction with acyl chlorides or anhydrides yields N-acylhydrazines (hydrazides).[6] Under controlled conditions, mono-acylation is predominant. Dihydrazides can be formed, but this often requires harsher conditions or specific reagents.[7]

Experimental Protocol: Synthesis of a Hydrazide Derivative

This protocol is based on general methods for acylating hydrazines.[6][7]

-

Dissolve this compound (1.56 g, 10 mmol) in dichloromethane (30 mL) in a 100 mL flask and cool to 0 °C.

-

Add triethylamine (1.5 mL, 11 mmol) to act as a base.

-

Slowly add a solution of benzoyl chloride (1.40 g, 10 mmol) in dichloromethane (10 mL) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3-4 hours.

-

Wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude hydrazide.

-

Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Alkylation Reactions

Alkylation with alkyl halides can occur at either nitrogen. The selectivity depends on the substrate, the alkylating agent, and the reaction conditions.[8] Using a strong base can generate a dianion, allowing for controlled sequential alkylation.[8] Monoalkylation typically favors the more sterically accessible terminal nitrogen.

Oxidation and Role in MAO Inhibition

Hydrazine derivatives are susceptible to oxidation. This reactivity is the basis for their mechanism as irreversible "suicide" inhibitors of monoamine oxidase (MAO).[2] The MAO enzyme oxidizes the hydrazine, generating a highly reactive diazene intermediate. This intermediate then covalently binds to the FAD cofactor of the enzyme, leading to its irreversible inactivation.[1] This prevents the breakdown of neurotransmitters like serotonin and dopamine.

Caption: Simplified pathway of irreversible MAO inhibition by a hydrazine derivative.

Applications in Heterocyclic Synthesis

This compound is a valuable precursor for a variety of nitrogen-containing heterocycles. The specific ring system formed depends on the reaction partner, which typically contains two electrophilic centers.

-

Pyrazoles: Reaction with 1,3-dicarbonyl compounds (e.g., acetylacetone) yields substituted pyrazoles.[9]

-

Pyridazinones: Reaction with γ-keto acids or their esters leads to the formation of pyridazinone rings.[10]

-

Triazoles: Can be incorporated into triazole ring systems through various multi-step synthetic strategies.[3]

Caption: Use of this compound in heterocyclic synthesis.

Quantitative Data

Specific quantitative data such as pKa, reaction kinetics, or bond dissociation energies for this compound are not widely available in the literature. However, data from hydrazine and its simple derivatives can provide valuable estimates and context for its reactivity.

| Parameter | Molecule | Value | Notes |

| N-H Bond Dissociation Energy (BDE) | Hydrazine (N₂H₄) | ~81 kcal/mol | Significantly weaker than the N-H bond in ammonia (~107 kcal/mol) due to radical stabilization.[11] |

| N-H Bond Dissociation Energy (BDE) | Phenylhydrazine | ~72.6 kcal/mol | The phenyl group further weakens the N-H bond.[11] |

| N-N Bond Dissociation Energy (BDE) | Hydrazine (N₂H₄) | ~60-65 kcal/mol | This relatively weak bond is key to many hydrazine reactions. Values can vary based on measurement method.[12][13] |

Note: The 3-chlorobenzyl group is expected to have a modest electron-withdrawing inductive effect, which may slightly alter these values compared to unsubstituted benzylhydrazine, but the general trends in reactivity should hold.

Conclusion

The hydrazine moiety in this compound imparts a rich and versatile reactivity profile. Its strong nucleophilicity drives fundamental reactions like condensation and acylation, making it a key building block for complex organic molecules and heterocycles. Furthermore, its susceptibility to oxidation is the cornerstone of its potent activity as an irreversible monoamine oxidase inhibitor, highlighting its significance in medicinal chemistry. The principles and protocols outlined in this guide serve as a foundation for researchers to harness the synthetic potential of this valuable compound in drug discovery and development.

References

- 1. Inhibition of monoamine oxidase-A activity in rat brain by synthetic hydrazines: structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of monoamine oxidase by substituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 8. d-nb.info [d-nb.info]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

(3-Chlorobenzyl)hydrazine: A Versatile Building Block for the Synthesis of Heterocyclic Compounds

(3-Chlorobenzyl)hydrazine and its salts are valuable reagents in synthetic organic chemistry, serving as key building blocks for the construction of a variety of nitrogen-containing heterocyclic compounds. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound in the preparation of pyrazoles, 1,2,4-triazoles, pyridazines, and 1,3,4-oxadiazoles, classes of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Physicochemical Properties and Synthesis

This compound is typically handled as its hydrochloride salt for improved stability. While detailed experimental data for the free base is limited, properties can be estimated from related compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 51421-12-6 | C₇H₉ClN₂ | 156.61 | Not Reported |

| This compound hydrochloride | 260057-49-6 | C₇H₁₀Cl₂N₂ | 193.07 | Not Reported |

| (3-Chlorophenyl)hydrazine hydrochloride | 2312-23-4 | C₆H₈Cl₂N₂ | 179.05 | 240-245 (dec.)[1] |

The synthesis of this compound hydrochloride can be achieved through various methods, a common route being the reduction of the corresponding diazonium salt derived from 3-chloroaniline. Alternatively, it can be prepared by the reaction of 3-chlorobenzyl chloride with hydrazine.

Synthesis of Heterocyclic Compounds

This compound serves as a versatile precursor for a range of heterocyclic systems. The following sections detail its application in the synthesis of key heterocyclic scaffolds.

Pyrazoles

Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.

General Reaction Scheme for Pyrazole Synthesis:

Figure 1: General synthesis of pyrazoles.

Experimental Protocol (Analogous to the synthesis of 1-benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole):

A solution of a 1,3-dicarbonyl compound (e.g., 1-(p-tolyl)-3-(4-chlorophenyl)propane-1,3-dione) (1 equivalent) in a suitable solvent such as methanol is prepared. To this, this compound hydrochloride (1-1.2 equivalents) and a base (e.g., triethylamine, 1-1.2 equivalents) are added. The reaction mixture is then heated under reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to afford the desired 1-(3-chlorobenzyl)pyrazole derivative.

Table 2: Examples of Pyrazole Synthesis (Analogous Reactions)

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Product | Yield (%) | M.P. (°C) | Reference |

| 1-(p-tolyl)-3-(4-chlorophenyl)propane-1,3-dione | Benzylhydrazine dihydrochloride | 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole | 92 | Not Reported | Organic Syntheses, 2008 , 85, 179 |

| Chalcones | Hydrazine hydrate | 3,5-Diaryl-2-pyrazolines | High | Varies | [2] |

1,2,4-Triazoles

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. A common synthetic route involves the reaction of a hydrazine derivative with a compound containing a carbon-nitrogen triple bond or by the cyclization of intermediate hydrazones or thiosemicarbazides.

General Reaction Scheme for 1,2,4-Triazole Synthesis from a Schiff Base:

Figure 2: General synthesis of 1,2,4-triazoles.

Experimental Protocol (Synthesis of 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol): [3]

A mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1 equivalent) and 3-chlorobenzaldehyde (1 equivalent) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.

Table 3: Characterization Data for a (3-Chlorobenzyl)-Substituted Triazole Derivative

| Compound Name | Molecular Formula | M.W. ( g/mol ) | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |

| N-(3-Chlorobenzyl)-4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)benzamide | C₁₉H₁₉ClN₄O₂ | 371.13 | 82 | 132-135 | ¹H NMR (400 MHz, DMSO-d₆) δ 9.09–9.02 (m, 1H), 8.25 (s, 1H), 7.83 (d, J = 8.3 Hz, 3H), 7.53 (d, J = 8.2 Hz, 2H), 7.35 (t, J = 7.7 Hz, 2H), 7.29 (t, J = 8.5 Hz, 2H), 5.67 (s, 1H), 4.47 (d, J = 5.9 Hz, 2H), 4.41 (d, J = 3.7 Hz, 2H), 1.44 (s, 3H) | [4] |

| 4-(3-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | C₁₅H₁₃ClN₄S | 316.81 | 78 | 155-158 | ¹H NMR (DMSO-d₆, 400 MHz): δ 7.44–7.92 (m, 11H), 10.22 (s, 1H), 13.89 (s, 1H) | [3] |

Pyridazines

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms. A common synthetic approach is the condensation of a hydrazine with a 1,4-dicarbonyl compound.

General Reaction Scheme for Pyridazine Synthesis:

Figure 3: General synthesis of pyridazines.

Experimental Protocol (Analogous Method):

This compound hydrochloride (1 equivalent) and a 1,4-dicarbonyl compound (1 equivalent) are dissolved in a suitable solvent like ethanol or acetic acid. The mixture is heated to reflux for several hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to give the desired pyridazine derivative.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms. A frequent method for their synthesis is the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of an acid hydrazide with an acylating agent.

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis:

References

The Discovery and History of Substituted Benzylhydrazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzylhydrazines represent a significant class of compounds in medicinal chemistry, most notably as the first generation of monoamine oxidase inhibitors (MAOIs) used in the treatment of depression. Their discovery, stemming from serendipitous observations in tuberculosis research, opened a new era in psychopharmacology. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological activity of substituted benzylhydrazines. It includes detailed experimental protocols for their synthesis and key biological assays, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate critical pathways and workflows.

Introduction: A Serendipitous Discovery

The story of substituted benzylhydrazines as therapeutic agents begins not in the realm of neuroscience, but in the fight against tuberculosis. In the early 1950s, iproniazid, a derivative of isoniazid, was being investigated for its antitubercular properties. Researchers observed that patients treated with iproniazid exhibited significant mood elevation and euphoria.[1][2] This unexpected side effect led to the hypothesis that the compound's mechanism of action could be repurposed for the treatment of depression.[3][4]

Subsequent research revealed that iproniazid and related hydrazine derivatives were potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of key neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][5] The inhibition of MAO leads to an increase in the synaptic concentration of these monoamines, which was postulated to be the basis for their antidepressant effects. This discovery marked a pivotal moment in the history of psychiatry, establishing a biochemical basis for depression and paving the way for the development of a new class of antidepressants.[4] Isocarboxazid, another prominent benzylhydrazine derivative, was also developed during this period and remains in clinical use.[1]

Chemical Synthesis of Substituted Benzylhydrazines

The synthesis of substituted benzylhydrazines can be achieved through several routes, generally involving the formation of a bond between a benzyl group and a hydrazine moiety. The substitution pattern on both the aromatic ring and the hydrazine nitrogens can be varied to modulate the compound's physicochemical and pharmacological properties.

General Synthetic Routes

Two primary strategies for the synthesis of substituted benzylhydrazines are:

-

Alkylation of Hydrazine with a Benzyl Halide: This is a common and straightforward method where a substituted or unsubstituted benzyl halide (e.g., benzyl chloride or bromide) is reacted with hydrazine or a substituted hydrazine. The reaction is typically carried out in a suitable solvent such as ethanol or water, often in the presence of a base to neutralize the hydrohalic acid formed.

-

Reductive Amination of a Benzaldehyde with a Hydrazine: This method involves the condensation of a substituted benzaldehyde with a hydrazine to form a hydrazone, which is then reduced to the corresponding benzylhydrazine. The reduction can be achieved using various reducing agents, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Experimental Protocols

2.2.1. Synthesis of Benzylhydrazine from Benzyl Chloride and Hydrazine Hydrate

This protocol describes a common laboratory-scale synthesis of the parent compound, benzylhydrazine.

Reaction Scheme:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzyl chloride (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (3-5 equivalents) to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent and excess hydrazine under reduced pressure.

-

Dissolve the residue in water and make the solution basic (pH > 10) by the slow addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude benzylhydrazine.

-

The product can be further purified by vacuum distillation.

2.2.2. Synthesis of Isocarboxazid

This protocol outlines a synthetic route to the clinically used antidepressant, isocarboxazid.[6]

Reaction Scheme:

Procedure:

-

In a suitable reaction vessel, dissolve 5-methylisoxazole-3-carbonyl chloride (1 equivalent) in an aprotic solvent such as n-heptane.

-

Add benzylhydrazine (1.1 equivalents) to the solution.

-

Add triethylamine (1.2 equivalents) dropwise to the reaction mixture to act as a base.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

After the reaction is complete, add water to the mixture to precipitate the product.

-

Filter the solid, wash with water and then with a small amount of cold n-heptane.

-

Dry the product under vacuum to obtain isocarboxazid as a white solid. A reported molar yield for a similar process is 93%.[6]

Quantitative Data and Structure-Activity Relationships

The biological activity of substituted benzylhydrazines, particularly their potency as MAO inhibitors, is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies have revealed key features that influence their inhibitory activity.

Monoamine Oxidase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50 values) of a selection of substituted benzylhydrazine derivatives against the two isoforms of monoamine oxidase, MAO-A and MAO-B.

| Compound | Substituent(s) | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference |

| Iproniazid | N'-isopropyl | - | - | Non-selective | [7] |

| Isocarboxazid | N'- (5-methylisoxazole-3-carbonyl) | - | - | Preferential for MAO-A | |

| Phenelzine | 2-phenylethyl | 0.8 ± 0.1 | 0.3 ± 0.05 | 0.375 | |